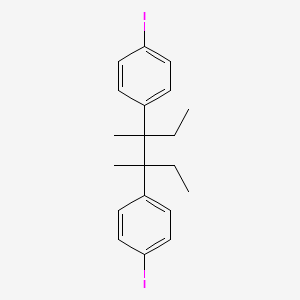
1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) is an organic compound characterized by the presence of two iodinated benzene rings connected through a 3,4-dimethylhexane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) typically involves the iodination of a precursor compound. One common method involves the reaction of 4-iodobenzene with 3,4-dimethylhexane under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions to form larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) involves its interaction with specific molecular targets. The iodine atoms in the compound can form bonds with other molecules, leading to various chemical and biological effects. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of iodine atoms.
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of iodine atoms.
Uniqueness: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-iodobenzene) is unique due to the presence of iodine atoms, which impart distinct chemical properties and reactivity compared to its analogs with different halogen atoms. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
824401-01-6 |
|---|---|
Molekularformel |
C20H24I2 |
Molekulargewicht |
518.2 g/mol |
IUPAC-Name |
1-iodo-4-[4-(4-iodophenyl)-3,4-dimethylhexan-3-yl]benzene |
InChI |
InChI=1S/C20H24I2/c1-5-19(3,15-7-11-17(21)12-8-15)20(4,6-2)16-9-13-18(22)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
AGACHQKBQMDITF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=C(C=C1)I)C(C)(CC)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
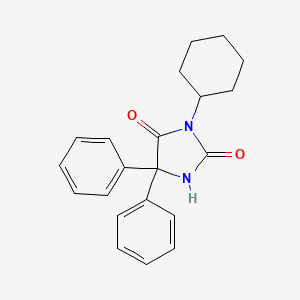
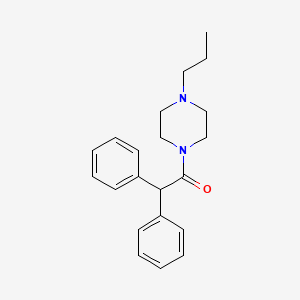
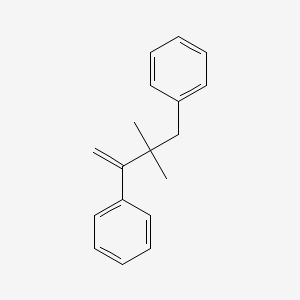
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
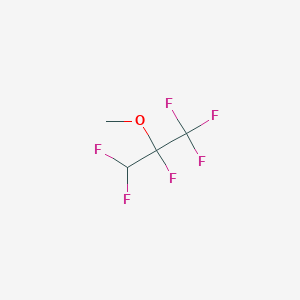
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
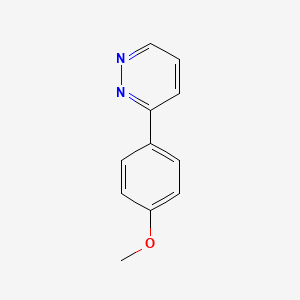
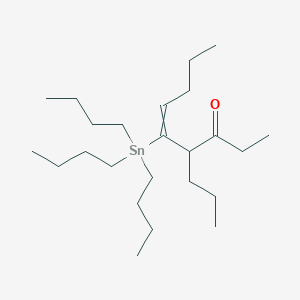
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
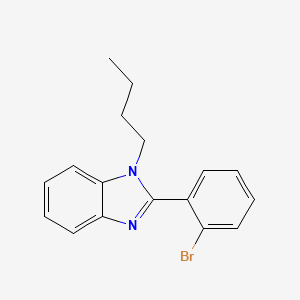
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanyl-L-threonylglycine](/img/structure/B14226426.png)
